molecular formula C22H21N5O2 B2942964 9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide CAS No. 898446-43-0

9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide

Cat. No. B2942964
CAS RN: 898446-43-0
M. Wt: 387.443
InChI Key: PMXMDKDJCOLXLV-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a sort of nitrogen-containing bi-cyclic molecule that plays a crucial role in biochemistry. The molecule also contains a phenyl group and a tert-butyl group, which could influence its properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a purine core with various substitutions at different positions. The presence of the phenyl and tert-butyl groups would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific locations of the substituents on the purine core. The phenyl and tert-butyl groups could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenyl and tert-butyl groups could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butylphenyl groups, are extensively used across industries to prevent oxidative degradation and extend product shelf life. Their widespread application necessitates understanding their environmental behavior, human exposure routes, and potential toxicity. Studies have highlighted their presence in indoor dust, air particulates, and water bodies, raising concerns about their environmental and health impacts. Future research should aim at developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Tautomerism in Nucleic Acid Bases

Research on the tautomerism of purine and pyrimidine bases, including studies on molecular interactions affecting tautomeric equilibria, provides insights into the structural and functional diversity of nucleic acid components. Such studies are crucial for understanding genetic information processing and mutations. The environmental influences on the stability of these tautomers, particularly in biological contexts, have significant implications for understanding molecular biology and designing drugs (Person et al., 1989).

Bioactive Compounds with Antimicrobial and Antitumor Activities

Natural and synthetic compounds featuring tert-butylphenyl structures have been explored for their bioactivities, including antimicrobial and antitumor effects. These compounds' modes of action, effectiveness, and potential as therapeutic agents are ongoing research areas. The synthesis and study of these compounds contribute to the pharmaceutical industry, offering new avenues for drug development and understanding of biological mechanisms (Zhao et al., 2020).

Environmental and Toxicological Considerations

The environmental occurrence and toxicological profiles of compounds with tert-butylphenyl structures are of concern, particularly regarding their endocrine-disrupting capabilities and impact on human health. Understanding the environmental fate, human exposure routes, and potential health effects of these compounds is crucial for assessing risks and developing safer alternatives. Research in this area informs regulatory policies and consumer safety guidelines (Olaniyan et al., 2020).

Mechanism of Action

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the field in which it’s being used. It could potentially be explored for use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-22(2,3)14-9-11-15(12-10-14)27-20-17(25-21(27)29)16(18(23)28)24-19(26-20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMDKDJCOLXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide

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